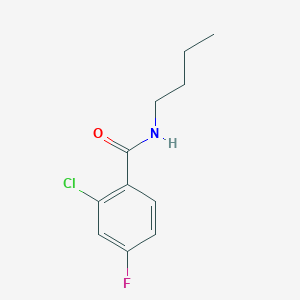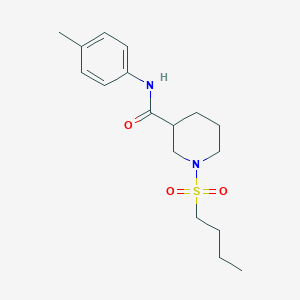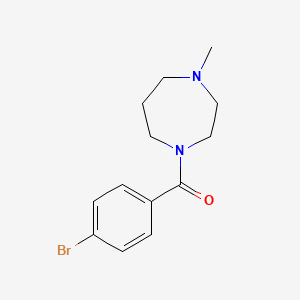![molecular formula C19H14BrN3O3 B5344258 methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate](/img/structure/B5344258.png)
methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate, also known as MBC-18, is a chemical compound that has been widely studied for its potential applications in various fields of research.
作用機序
The mechanism of action of methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate involves the inhibition of various cellular pathways and processes, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to modulate the expression of various genes and proteins involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and immune response. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
One of the main advantages of using methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate in lab experiments is its high potency and selectivity, which allows for the specific targeting of cellular pathways and processes. However, one of the main limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored.
将来の方向性
There are several future directions for the research and development of methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate, including the optimization of its synthesis method, the evaluation of its pharmacokinetics and pharmacodynamics, and the identification of its potential therapeutic applications in various diseases. Other future directions include the development of this compound analogs and derivatives with improved potency, selectivity, and safety profiles, and the exploration of its potential applications in other fields of research, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound may lead to the discovery of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis of methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate involves the reaction of 2-(1H-benzimidazol-2-yl)-2-cyanovinyl bromide with 4-bromo-2-hydroxyacetophenone in the presence of potassium carbonate and methyl iodide. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
Methyl {2-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-4-bromophenoxy}acetate has been studied for its potential applications in various fields of research, including cancer treatment, neurodegenerative diseases, and infectious diseases. In cancer treatment, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation, thereby preventing neuronal damage and death. In infectious diseases, this compound has been reported to have antimicrobial activity against various bacterial and fungal pathogens.
特性
IUPAC Name |
methyl 2-[2-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-4-bromophenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O3/c1-25-18(24)11-26-17-7-6-14(20)9-12(17)8-13(10-21)19-22-15-4-2-3-5-16(15)23-19/h2-9H,11H2,1H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVXCPRQXYJEIT-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-acetyl-6-(2,4-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344197.png)


![1-ethyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5344215.png)
![3-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}benzonitrile](/img/structure/B5344222.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5344233.png)
![4-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5344237.png)
![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5344252.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)